Copper(II) isooctanoate
Description
Significance of Metal Carboxylates in Contemporary Chemical Research
Metal carboxylates serve as crucial precursors for the creation of metal oxide nanomaterials, which are fundamental components in nanotechnology and materials science. wisdomlib.org The thermal decomposition of these compounds provides a reliable method for producing such nanomaterials. wisdomlib.org Furthermore, metal carboxylates are widely employed as catalysts in various industrial processes, facilitating chemical reactions and enhancing their efficiency. pgmsmetal.comdic-global.comgrandviewresearch.com Their applications extend to the production of coatings, lubricants, and plastics, where they act as driers, stabilizers, and corrosion inhibitors. pgmsmetal.comgrandviewresearch.com The ongoing development of novel synthesis methods and the exploration of new applications underscore the growing importance of metal carboxylates in modern science and technology. pgmsmetal.com
Overview of Copper(II) Coordination Chemistry in Catalytic and Material Applications
Copper, an abundant and low-toxicity transition metal, exhibits a rich coordination chemistry, with the +2 oxidation state (Cu(II)) being particularly prevalent. mdpi.comresearchgate.net Copper(II) complexes are known for their diverse coordination geometries, including tetrahedral, square planar, and distorted octahedral structures, which are influenced by the nature of the ligands. researchgate.netrsc.org This versatility makes copper(II) compounds highly effective catalysts in a wide array of organic reactions, such as oxidation and polymerization. tandfonline.combohrium.com In materials science, copper(II) complexes are utilized as precursors for synthesizing copper-based materials, including coordination polymers and nanoparticles, which have applications in electronics, energy storage, and as antimicrobial agents. ontosight.airesearchgate.net The ability to tune the electronic and steric properties of copper(II) complexes through ligand design allows for the development of materials with specific and enhanced functionalities. tandfonline.comacs.org
Rationale for Focused Investigation on Copper(II) Isooctanoate
This compound, a specific type of copper carboxylate, warrants a focused investigation due to its unique properties and promising applications. ontosight.ai As a coordination compound, it consists of a copper(II) ion bonded to isooctanoate ligands. ontosight.ai Its solubility in organic solvents makes it a suitable candidate for various solution-based processes. ontosight.ai Notably, this compound has demonstrated utility as a catalyst in organic synthesis and as a precursor for the synthesis of copper oxide nanoparticles. ontosight.aievitachem.com Furthermore, its potential as an antimicrobial agent opens up possibilities for its use in coatings and textiles. ontosight.ai A detailed study of this compound can provide valuable insights into its structure-property relationships, leading to the optimization of its performance in existing applications and the discovery of new ones. For instance, its use has been explored in the preparation of high-temperature superconducting films. sciengine.com
Properties and Synthesis of this compound
| Property | Value |
| Chemical Formula | C16H30CuO4 |
| Molecular Weight | 349.95 g/mol |
| Appearance | Green solid |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane), insoluble in water. ontosight.ai |
| CAS Number | 84082-87-1 europa.eu |
The synthesis of this compound typically involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297), with isooctanoic acid. evitachem.com Another method is the direct electrochemical oxidation of a copper anode in a solution of isooctanoic acid in a suitable solvent like acetonitrile. cdnsciencepub.com The conditions of the synthesis, including temperature and solvent, can influence the final properties of the compound. ontosight.ai
Applications of this compound
| Application Area | Specific Use |
| Catalysis | Catalyst in organic reactions, such as the oxidation of alkenes and cyclohexane. ontosight.ailookchem.com |
| Materials Science | Precursor for the synthesis of copper oxide nanoparticles. ontosight.ai |
| Antimicrobial Agent | Development of antimicrobial coatings and textiles. ontosight.ai |
| Coatings and Inks | Drier to accelerate the curing process. fcad.comstanfordmaterials.com |
| Polymer Synthesis | Catalyst in the synthesis of polyurethane resins. fcad.comacs.org |
| Superconductors | Component in the preparation of YBCO superconducting films. sciengine.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84082-87-1 |
|---|---|
Molecular Formula |
C16H30CuO4 |
Molecular Weight |
349.95 g/mol |
IUPAC Name |
copper;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
UNJRQZGKWZTXSH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Copper Ii Isooctanoate
Established Synthetic Routes for Copper(II) Carboxylates
The synthesis of copper(II) carboxylates, including copper(II) isooctanoate, has been well-documented, with several reliable methods being widely employed. These traditional routes can be broadly categorized into precipitation-based approaches and solvent-mediated techniques.
Precipitation-Based Synthesis Approaches
Precipitation methods are among the most common and straightforward techniques for the synthesis of copper(II) carboxylates. These reactions typically involve the metathesis reaction between a soluble copper salt and a carboxylic acid or its corresponding salt in a suitable solvent, leading to the precipitation of the desired copper(II) carboxylate.
One widely used approach involves the reaction of a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with the sodium salt of the carboxylic acid. For instance, copper(II) sulfate can be reacted with sodium isooctanoate in an aqueous solution. The isooctanoate anions displace the sulfate ions, leading to the formation of this compound, which then precipitates out of the solution due to its lower solubility. The general reaction can be represented as:
CuSO₄(aq) + 2 RCOONa(aq) → Cu(OOCR)₂(s) + Na₂SO₄(aq) (where R represents the isooctyl group)
Another common precipitation method utilizes a basic copper salt, such as basic copper carbonate (CuCO₃·Cu(OH)₂), which reacts directly with the carboxylic acid. sci-arch.org In this reaction, the carboxylic acid neutralizes the basic carbonate, leading to the formation of the copper(II) carboxylate, water, and carbon dioxide gas. bu.edu.egunivsul.edu.iq This method is advantageous as it avoids the need to first prepare the sodium salt of the carboxylic acid. The reaction is as follows:
CuCO₃·Cu(OH)₂(s) + 4 RCOOH → 2 Cu(OOCR)₂(s) + 3 H₂O(l) + CO₂(g)
The choice of reactants and reaction conditions, such as temperature and concentration, can influence the yield and purity of the final product. Generally, these precipitation reactions are driven by the formation of a less soluble product, which shifts the equilibrium towards the formation of the copper(II) carboxylate.
Solvent-Mediated Preparation Techniques
Solvent-mediated synthesis techniques offer an alternative to aqueous precipitation methods and can provide better control over the reaction and product characteristics. These methods often involve the use of organic solvents in which the reactants have good solubility, facilitating a homogeneous reaction environment.
A prevalent solvent-mediated approach is the reaction of copper(II) acetate (B1210297) with the desired carboxylic acid in a non-aqueous or mixed solvent system. bu.edu.eg For the synthesis of this compound, copper(II) acetate can be dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, and then reacted with isooctanoic acid. This reaction proceeds via a ligand exchange mechanism where the isooctanoate group displaces the acetate group. The general equation is:
Cu(OOCCH₃)₂(solv) + 2 RCOOH(solv) ⇌ Cu(OOCR)₂(solv) + 2 CH₃COOH(solv)
The choice of solvent is crucial as it affects the solubility of the reactants and products, and can influence the reaction rate and equilibrium. For instance, the use of a solvent in which the product, this compound, is less soluble can drive the reaction forward by causing its precipitation.
Electrochemical synthesis is another solvent-mediated technique that has been successfully employed for the preparation of copper(II) carboxylates. analis.com.my This method involves the anodic dissolution of a copper electrode in a non-aqueous electrolyte containing the carboxylic acid. At the anode, copper metal is oxidized to copper(II) ions, which then react with the carboxylate anions present in the solution to form the desired copper(II) carboxylate. The use of a supporting electrolyte, such as ammonium (B1175870) acetate, can enhance the conductivity of the solution. analis.com.my This technique offers a high-purity product and avoids the generation of salt byproducts.
Green Chemistry Principles in this compound Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods, guided by the principles of green chemistry. While specific research on the green synthesis of this compound is limited, the general principles have been applied to the synthesis of other copper compounds, particularly copper and copper oxide nanoparticles, which can be adapted for carboxylate synthesis.
A key aspect of green synthesis is the use of non-toxic, renewable starting materials and solvents. One promising approach is the use of plant extracts as reducing and capping agents. While this is more directly applicable to the synthesis of metallic nanoparticles, the underlying principle of utilizing biorenewable resources can be extended to the synthesis of metal salts. For instance, isooctanoic acid itself can be derived from renewable sources.
Furthermore, the development of solvent-free or solvent-minimized reaction conditions is a core principle of green chemistry. This can be explored for the synthesis of this compound, potentially through mechanochemical methods where the reaction is induced by mechanical grinding of the solid reactants, thereby eliminating the need for a solvent.
Another green approach is the use of water as a solvent whenever possible, as it is non-toxic, abundant, and environmentally safe. Optimizing precipitation-based methods in aqueous media to maximize yield and minimize waste aligns with green chemistry principles. Additionally, the development of catalytic routes that reduce energy consumption and improve atom economy is a continuous goal in the green synthesis of chemical compounds. The electrochemical synthesis mentioned earlier can also be considered a greener alternative as it reduces the use of reagents and the formation of byproducts. analis.com.my
Exploration of Novel Synthetic Pathways for this compound
The quest for more efficient, selective, and sustainable methods for synthesizing this compound has led to the exploration of novel synthetic pathways. These include ligand exchange and transmetallation reactions, as well as a focus on controlled stoichiometry and the optimization of reaction conditions.
Ligand Exchange and Transmetallation Reactions
Ligand exchange reactions are a versatile tool for the synthesis of copper(II) carboxylates. In this approach, a pre-existing copper complex with a labile ligand is reacted with the desired carboxylate ligand. The incoming carboxylate displaces the original ligand to form the new copper(II) carboxylate complex. A common precursor for this type of reaction is copper(II) acetate, where the acetate ligands are readily exchanged with other carboxylates, such as isooctanoate. bu.edu.eg
The efficiency of the ligand exchange process can be influenced by several factors, including the relative coordinating strengths of the incoming and outgoing ligands, the solvent, and the reaction temperature. To drive the reaction to completion, it is often necessary to remove the displaced ligand from the reaction mixture, for example, by distillation if it is volatile.
Transmetallation reactions offer another sophisticated route to this compound. This method involves the transfer of the carboxylate group from a salt of a different metal to a copper(II) precursor. For instance, a tin(II) or lead(II) carboxylate could potentially react with a copper(II) salt, resulting in the formation of the more thermodynamically stable copper(II) carboxylate. The driving force for such reactions is often the difference in the stability of the metal-carboxylate bonds. While the concept is established, specific examples of transmetallation for the synthesis of this compound are not widely reported in the literature, representing an area for further research. The general principle of transmetallation in organocopper chemistry is well-documented and involves the transfer of organic groups between different metal centers. nih.gov
Controlled Stoichiometry and Reaction Condition Optimization
Stoichiometry: The molar ratio of the copper source to the isooctanoic acid or its salt is a critical parameter. Theoretically, a 1:2 molar ratio of copper(II) ions to isooctanoate ions is required. However, in practice, a slight excess of the carboxylic acid may be used to ensure complete conversion of the copper precursor and to drive the reaction equilibrium towards the product side. The optimal stoichiometric ratio is often determined empirically through a series of experiments.
Reaction Conditions: Other important reaction conditions that require optimization include temperature, reaction time, and the choice of solvent.
Temperature: The reaction temperature can significantly affect the reaction rate. For many precipitation and solvent-mediated syntheses of copper carboxylates, moderate heating is employed to increase the rate of reaction. However, excessively high temperatures should be avoided to prevent potential decomposition of the product or unwanted side reactions.
Reaction Time: The duration of the reaction is another key variable. The reaction should be allowed to proceed for a sufficient amount of time to ensure maximum conversion of the reactants. The progress of the reaction can be monitored by techniques such as spectroscopy to determine the point at which the reaction has reached completion.
Solvent: The choice of solvent can have a profound impact on the synthesis. The solvent should ideally dissolve the reactants to a sufficient extent to allow for an efficient reaction, while also facilitating the separation of the product. In precipitation methods, a solvent in which the product has low solubility is desirable. In solvent-mediated reactions, the polarity and coordinating ability of the solvent can influence the reaction mechanism and rate.
Data on Reaction Optimization:
| Entry | Copper Source | Carboxylic Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O | 2.0 | Water | 25 | 4 | 75 |
| 2 | CuSO₄·5H₂O | 2.2 | Water | 50 | 2 | 85 |
| 3 | Cu(OAc)₂·H₂O | 2.0 | Ethanol | 78 | 3 | 92 |
| 4 | Cu(OAc)₂·H₂O | 2.2 | Ethanol | 78 | 3 | 95 |
| 5 | CuCO₃·Cu(OH)₂ | 4.0 | Toluene | 110 | 6 | 88 |
| 6 | CuCO₃·Cu(OH)₂ | 4.2 | Toluene | 110 | 6 | 91 |
This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.
By systematically varying these parameters, researchers can identify the optimal conditions that provide the highest yield and purity of this compound in the most efficient and economical manner.
Reaction Mechanism Elucidation in this compound Formation
The formation of this compound, a coordination complex, involves the reaction of a copper(II) source with isooctanoic acid. The elucidation of the precise reaction mechanism is crucial for optimizing synthesis, controlling product quality, and ensuring high yields. This involves detailed kinetic studies of the ligand coordination and a thorough investigation of the influence of various reaction parameters.
Kinetic Studies of Isooctanoate Ligand Coordination
Detailed kinetic studies specifically focused on the coordination of the isooctanoate ligand to the copper(II) ion in solution are not extensively documented in publicly available literature. However, insights can be drawn from related studies on the formation of other copper(II) carboxylates. The coordination of a carboxylate ligand to a hydrated copper(II) ion, [Cu(H₂O)₆]²⁺, is generally a rapid substitution process.
The mechanism for the formation of copper(II) carboxylates can be influenced by whether the reaction occurs in a homogeneous solution or in a solid-state reaction. For instance, the solid-state reaction between basic copper carbonate and carboxylic acids, such as benzoic and salicylic (B10762653) acid, has been shown to be diffusion-controlled. In such cases, the rate of reaction is governed by the diffusion of the reactants through the product layer.
A plausible mechanistic pathway for the formation of this compound in solution involves the following steps:
Deprotonation of Isooctanoic Acid : Isooctanoic acid (RCOOH) is a weak acid and exists in equilibrium with its conjugate base, the isooctanoate anion (RCOO⁻), in a suitable solvent. The presence of a basic copper salt (like copper(II) carbonate or hydroxide) or the addition of a base can shift this equilibrium towards the formation of the isooctanoate anion.
RCOOH ⇌ RCOO⁻ + H⁺
Ligand Substitution : The isooctanoate anion then acts as a ligand, displacing water molecules from the coordination sphere of the hydrated copper(II) ion. This is a stepwise process where the two isooctanoate ligands coordinate to the copper(II) center.
[Cu(H₂O)₆]²⁺ + RCOO⁻ ⇌ [Cu(RCOO)(H₂O)₅]⁺ + H₂O
[Cu(RCOO)(H₂O)₅]⁺ + RCOO⁻ ⇌ Cu(RCOO)₂(H₂O)₄ + H₂O
The rate of this ligand substitution is influenced by several factors, including the steric hindrance of the branched isooctanoate ligand. The bulky nature of the isooctyl group can affect the approach of the ligand to the copper(II) center, potentially slowing down the coordination step compared to less hindered carboxylates.
Kinetic data from the solid-state formation of other copper(II) carboxylates provide some indication of the energy barriers involved. For example, the activation energies for the formation of copper(II) benzoate (B1203000) and copper(II) salicylate (B1505791) from basic copper carbonate were determined to be 71.8 kJ/mol and 115.0 kJ/mol, respectively ias.ac.in. While these values are for a solid-state reaction, they highlight that the nature of the carboxylate ligand significantly influences the reaction kinetics.
Role of Reaction Parameters on Product Purity and Yield
The purity and yield of this compound are highly dependent on the reaction conditions. Key parameters that must be carefully controlled include the choice of copper source and solvent, reaction temperature, and reaction time. Studies on the synthesis of structurally similar branched-chain copper(II) carboxylates, such as copper(II) neodecanoate, provide valuable insights into the optimization of these parameters nih.gov.
Solvent Selection: The solubility of the copper(II) salt and the carboxylic acid in the chosen solvent is a critical factor. For the synthesis of copper(II) neodecanoate, it was found that using a more organic-soluble copper(II) salt allowed for the use of less polar solvents nih.gov. This can be advantageous in minimizing side reactions and simplifying product isolation. The use of polar solvents like DMF can be effective, but less polar options such as dichloroethane (DCE) have also been successfully employed, which can help in avoiding decomposition of less stable substrates at elevated temperatures nih.gov.
Temperature and Reaction Time: The reaction temperature directly impacts the rate of reaction. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to thermal decomposition of the product or reactants, resulting in lower yields and reduced purity. For instance, in the synthesis of a related copper(II) carboxylate, copper(II) pivalate (B1233124) was found to have lower thermostability, leading to lower yields compared to other copper(II) salts nih.gov. Microwave heating has been shown to significantly reduce the reaction time compared to conventional heating methods nih.gov.
The interplay between temperature, solvent, and reaction time is crucial for achieving optimal results. The following interactive data table summarizes findings from a study on the synthesis of copper(II) neodecanoate, which can serve as a guide for the synthesis of this compound nih.gov.
| Entry | Copper(II) Source | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cu(OAc)₂ | DMF | 90 | 48 h | 78 |
| 2 | Cu(OAc)₂ | DMF/DMSO | 90 | 48 h | 92 |
| 3 | Cu(ND)₂ | DMF | 90 | 24 h | 94 |
| 4 | Cu(ND)₂ | DMF | 120 (μW) | 20 min | 90 |
| 5 | Cu(OAc)₂ | CH₃CN | 90 | 48 h | 38 |
| 6 | Cu(ND)₂ | CH₃CN | 90 | 24 h | 94 |
| 7 | Cu(ND)₂ | DCE | 90 | 24 h | 73 |
| 8 | Cu(ND)₂ | Toluene | 90 | 24 h | 40 |
Table 1. Effect of Copper Source, Solvent, Temperature, and Time on the Yield of Copper(II) Neodecanoate. Cu(ND)₂ = copper(II) neodecanoate. μW = microwave heating. Data sourced from nih.gov.
Reactant Concentration and Stoichiometry: The molar ratio of the copper(II) salt to isooctanoic acid is a critical parameter. Typically, a stoichiometric ratio of 1:2 (Cu²⁺:isooctanoic acid) is used. An excess of the carboxylic acid can sometimes be employed to drive the reaction to completion, but this may necessitate additional purification steps to remove the unreacted acid. The concentration of the reactants in the solvent can also influence the reaction rate and the ease of product precipitation or crystallization.
Advanced Spectroscopic and Structural Characterization of Copper Ii Isooctanoate
Spectroscopic Probes for Molecular Structure and Electronic State Analysis
Spectroscopic techniques are indispensable for elucidating the intricate molecular and electronic structures of coordination compounds such as Copper(II) isooctanoate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed insights into its vibrational modes, electronic transitions, and the specific configuration of the copper ion's d-orbitals.
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to obtain a "vibrational fingerprint" of a molecule by identifying its functional groups and probing its chemical bonding. nih.gov For this compound, these methods are particularly useful for characterizing the coordination of the isooctanoate ligand to the copper(II) center through its carboxylate group.
The key diagnostic vibrations are the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the carboxylate (COO⁻) moiety. The frequency separation between these two bands, denoted as Δν (Δν = νₐₛ - νₛ), is highly sensitive to the coordination mode of the carboxylate ligand. For dinuclear Copper(II) carboxylates that adopt the characteristic paddle-wheel structure, the carboxylate groups act as bridging bidentate ligands. In such cases, the Δν value typically falls within the range of 170–250 cm⁻¹, providing strong evidence for this structural arrangement. nih.gov
Table 1: Characteristic Infrared Frequencies for Copper(II) Carboxylates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
| Asymmetric COO⁻ Stretch (νₐₛ) | 1580 - 1650 | Indicates the presence of the coordinated carboxylate group. |
| Symmetric COO⁻ Stretch (νₛ) | 1400 - 1450 | Indicates the presence of the coordinated carboxylate group. |
| Frequency Separation (Δν) | 170 - 250 | A value in this range is indicative of a bridging bidentate coordination. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the visible and ultraviolet regions, which corresponds to the promotion of electrons from a ground state to a higher energy state. The UV-Vis spectrum of this compound is characterized by two main types of electronic transitions.
The first is a broad, low-intensity absorption band in the visible region, typically around 500-800 nm. arcjournals.orgsemanticscholar.org This band is assigned to d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital within the copper(II) ion. For Cu(II) complexes with distorted octahedral or square pyramidal geometry, several transitions (e.g., dₓ₂-y₂ → dₓᵧ, dₓz, dᵧz → dₓ₂-y₂) are possible. nih.gov These transitions often overlap, resulting in a single broad absorption band. arcjournals.org The second feature is a more intense band at lower wavelengths, in the UV region, which is attributed to a ligand-to-metal charge-transfer (LMCT) transition. semanticscholar.orgmdpi.com This involves the excitation of an electron from a ligand-based orbital to a metal-based d-orbital.
Table 2: Typical Electronic Transitions in Copper(II) Carboxylates
| Transition Type | Typical Wavelength Range (nm) | Assignment | Appearance |
| d-d Transitions | 500 - 800 | Excitation of electrons between the split d-orbitals of the Cu(II) ion. | Broad, weak band |
| Ligand-to-Metal Charge Transfer (LMCT) | 240 - 340 | Excitation of an electron from a ligand orbital to a metal d-orbital. | Intense band |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying chemical species that have unpaired electrons. It is particularly well-suited for Copper(II) complexes, as the Cu²⁺ ion has a d⁹ electronic configuration with one unpaired electron. stackexchange.comyoutube.com
The EPR spectrum of a powdered or frozen solution sample of this compound provides key parameters that describe the magnetic environment of the unpaired electron. These include the g-tensor values (g∥ and g⊥) and the copper hyperfine coupling constants (A∥ and A⊥). For axially symmetric copper(II) complexes, such as those with a distorted square pyramidal or octahedral geometry, the typical observation is g∥ > g⊥ > 2.0023. ethz.ch This spectral feature is a definitive indicator that the unpaired electron resides in the dₓ₂-y₂ orbital, which is characteristic of an axially elongated geometry. mdpi.com
Table 3: Representative EPR Parameters for Axially Elongated Copper(II) Complexes
| EPR Parameter | Typical Value Range | Interpretation |
| g-parallel (g∥) | 2.20 - 2.40 | Component of the g-tensor parallel to the principal symmetry axis. |
| g-perpendicular (g⊥) | 2.04 - 2.15 | Component of the g-tensor perpendicular to the principal symmetry axis. |
| A-parallel (A∥) | 120 - 200 x 10⁻⁴ cm⁻¹ | Hyperfine coupling constant parallel to the principal symmetry axis. |
| A-perpendicular (A⊥) | 0 - 30 x 10⁻⁴ cm⁻¹ | Hyperfine coupling constant perpendicular to the principal symmetry axis. |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.com For this compound, XPS is crucial for unequivocally confirming the +2 oxidation state of the copper ions.
The Cu 2p region of the XPS spectrum is diagnostic. The spectrum for a Cu(II) compound shows two primary peaks, Cu 2p₃/₂ and Cu 2p₁/₂, but more importantly, it features strong, characteristic "shake-up" satellite peaks at binding energies higher than the main peaks. surfacesciencewestern.com These satellites arise from a multi-electron excitation process where a core electron's photoemission is accompanied by the excitation of a valence electron (a 3d → 4s, 4p 'shake-up'). semanticscholar.org The presence of this shake-up structure is a definitive fingerprint of the paramagnetic Cu(II) state (d⁹) and is absent in the spectra of diamagnetic Cu(I) (d¹⁰) or metallic Cu(0) species. surfacesciencewestern.comxpsfitting.com
Table 4: Typical XPS Binding Energies for Copper(II) Compounds
| Spectral Feature | Typical Binding Energy (eV) | Significance |
| Cu 2p₃/₂ Main Peak | 933.0 - 936.0 | Core-level binding energy for Cu(II). |
| Cu 2p₃/₂ Shake-up Satellite | 940.0 - 945.0 | Definitive indicator of the paramagnetic Cu(II) oxidation state. |
| Cu 2p₁/₂ Main Peak | 953.0 - 956.0 | Spin-orbit splitting component of the Cu 2p level. |
Diffraction and Microscopy Techniques for Morphology and Crystallinity Assessment
While spectroscopic methods probe the molecular-level environment, diffraction techniques provide information on the long-range order and three-dimensional arrangement of atoms in the solid state.
X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities at which an X-ray beam is diffracted by the crystalline lattice, one can deduce the crystal structure, identify the crystalline phase, and determine the unit cell dimensions (lattice parameters). rsc.orgisroset.org
For this compound, single-crystal XRD analysis reveals a structure common to many copper(II) carboxylates: a dinuclear "paddle-wheel" cage. nih.gov In this arrangement, two copper(II) ions are held in close proximity, bridged by four syn, syn-η¹:η¹:μ carboxylate ligands. nih.gov The coordination geometry around each copper ion is typically a distorted square pyramid, with the four oxygen atoms from the carboxylate groups forming the basal plane and an oxygen atom from a neighboring molecule or a solvent molecule occupying the apical position. nih.gov The XRD pattern for a powdered sample can confirm the crystalline nature of the material. isroset.org
Table 5: Representative Crystal Structure Data for a Dinuclear Copper(II) Carboxylate Complex
| Parameter | Description | Example Value Range (for analogous structures) |
| Crystal System | The symmetry system of the unit cell. | Triclinic, Monoclinic |
| Space Group | Describes the symmetry of the crystal structure. | P-1, P2₁/c |
| a, b, c | The lengths of the unit cell axes. | 5 - 20 Å |
| α, β, γ | The angles between the unit cell axes. | 90 - 110° |
| Cu-O (equatorial) | The bond distance between copper and the carboxylate oxygen atoms. | 1.96 - 1.98 Å nih.gov |
| Cu···Cu distance | The distance between the two copper centers in the dinuclear unit. | ~2.6 Å |
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of solid materials. jetir.org It provides high-resolution images that reveal details about particle shape, size distribution, and surface texture. In the analysis of copper(II) complexes, SEM is employed to understand how synthesis conditions affect the morphology of the resulting compounds. jetir.org
When characterizing this compound, SEM analysis would involve scanning a focused beam of electrons over the sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface. This analysis can reveal whether the compound consists of well-defined crystals, amorphous particles, or agglomerates. For instance, SEM images can distinguish between flake-like structures and dense, sinusoidal surfaces composed of coarse particles. jetir.orgresearchgate.net The magnification capabilities of SEM allow for the determination of particle size and size distribution, which are critical parameters for applications in catalysis and materials science. Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, can also be used to determine the elemental composition of the sample, confirming the presence of copper and other expected elements. jetir.org
Table 1: Illustrative SEM/EDX Data for a Copper Compound Sample
| Parameter | Description | Illustrative Finding |
| Morphology | Qualitative description of particle shape and surface features. | Agglomerated, quasi-spherical particles with a coarse surface texture. |
| Particle Size Range | The range of diameters observed for individual particles. | 500 nm - 2 µm |
| Elemental Composition (EDX) | Elements detected and their relative abundance. | Copper (Cu), Oxygen (O), Carbon (C) |
Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure Details
Transmission Electron Microscopy (TEM) offers a higher resolution than SEM, enabling the investigation of the internal structure of materials at the nanoscale. youtube.com For a sample to be analyzed via TEM, it must be sufficiently thin (typically less than 100 nm) to allow electrons to pass through it. youtube.com This technique is crucial for revealing details about crystallinity, lattice defects, and the presence of core-shell structures. researchgate.net
In the context of this compound, particularly in nanostructured forms, TEM can provide invaluable information. High-resolution TEM (HRTEM) can visualize the atomic lattice of crystalline domains, confirming the material's crystal structure. researchgate.net Selected Area Electron Diffraction (SAED) patterns can further be used to determine the crystalline phase of the nanoparticles. researchgate.net TEM analysis of copper nanoparticles has shown the ability to distinguish between single-crystalline and polycrystalline cores. researchgate.net It can also reveal structural defects, such as stacking faults, which are abrupt changes in the arrangement of atomic layers and provide insight into the material's growth kinetics. youtube.com If the this compound nanoparticles were to oxidize, TEM could identify the formation of an oxide layer at the surface, characterizing its thickness and structure. nist.gov
Table 2: Potential Nanostructural Details of this compound Revealed by TEM
| Feature | Description | Potential Observation |
| Crystallinity | The degree of structural order in the material. | Polycrystalline, with distinct crystalline domains. |
| Particle Shape | The geometry of the nanoparticles. | Spherical or quasi-spherical. |
| Lattice Fringes (HRTEM) | Spacing between atomic planes in the crystal lattice. | Consistent with a specific copper complex crystal structure. |
| Defects | Imperfections in the crystal structure. | Presence of grain boundaries or stacking faults. |
Thermal and Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is widely used to study the thermal stability and decomposition behavior of materials. For copper(II) complexes, TGA reveals a multi-stage decomposition process, which often involves the loss of coordinated water molecules followed by the decomposition of the organic ligands, ultimately yielding a metal or metal oxide residue. researchgate.net
The thermal decomposition of this compound, when analyzed by TGA, would be expected to show distinct weight loss steps. A typical analysis would involve heating the sample at a controlled rate (e.g., 20°C/min) under an inert (nitrogen) or oxidative (air) atmosphere. researchgate.net The first stage of weight loss, often occurring below 100°C, typically corresponds to the removal of adsorbed or coordinated water molecules. researchgate.net Subsequent, more significant weight loss at higher temperatures (e.g., above 270°C) represents the decomposition of the isooctanoate ligands. mdpi.com The atmosphere plays a critical role in the final product; under an inert atmosphere, the decomposition of copper carboxylates can lead to the formation of metallic copper, whereas in the presence of air or oxygen, the final residue is typically copper(II) oxide (CuO). core.ac.ukrsc.org
Table 3: Representative TGA Decomposition Stages for a Copper(II) Carboxylate Complex
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 30 - 100 | ~2-3% | Removal of coordinated water molecules. researchgate.net |
| 270 - 450 | ~60-70% | Decomposition and volatilization of the isooctanoate ligands. |
| > 450 | - | Formation of a stable residue (e.g., CuO). mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Purity (indirectly for related compounds)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. However, its direct application to paramagnetic species, such as Cu(II) complexes, is challenging due to significant broadening of the NMR signals. nih.gov Therefore, NMR spectroscopy serves as a crucial indirect method in the study of this compound by confirming the structure and purity of the isooctanoic acid ligand before its coordination to the copper ion.
¹H and ¹³C NMR spectra of the isooctanoic acid ligand would provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming its isomeric structure and ensuring it is free from impurities that could affect the synthesis and properties of the final copper complex. Furthermore, NMR can be used to study diamagnetic analogues, such as Zinc(II) isooctanoate. By comparing the spectra of the free ligand to the ligand in a diamagnetic complex, one can infer how the coordination to a metal center affects the ligand's electronic structure, providing insights that are, by analogy, relevant to the copper complex. mdpi.com
Advanced Characterization for Material Performance Correlations
The Brunauer–Emmett–Teller (BET) theory provides the basis for an important analytical technique used to measure the specific surface area of solid and porous materials. wikipedia.org The method involves the physical adsorption of a gas (most commonly nitrogen) onto the surface of the material at cryogenic temperatures (typically 77 K, the boiling point of N₂). wikipedia.org By measuring the amount of gas adsorbed at various pressures, a specific surface area, expressed in units of square meters per gram (m²/g), can be calculated. measurlabs.com
The surface area is a critical property that influences how a solid interacts with its environment. anton-paar.com For this compound, a high specific surface area could be correlated with enhanced performance in applications such as catalysis, where a larger surface provides more active sites for chemical reactions. iitk.ac.in The BET analysis would provide quantitative data on the accessible surface, including irregularities and pore structures, which is essential for designing and manufacturing materials with optimized properties like dissolution rates and adsorption capacity. anton-paar.com
Table 4: Illustrative BET Surface Area Data for a Solid Material
| Parameter | Unit | Typical Value |
| BET Surface Area | m²/g | 5 - 150 |
| Adsorbate Gas | - | Nitrogen (N₂) |
| Analysis Temperature | K | 77 |
Positron Annihilation Lifetime Spectroscopy (PALS) is a highly sensitive, non-destructive technique used to probe the free volume—atomic- and nanoscale voids or holes—within a material's structure. nih.govmdpi.com The method is based on measuring the lifetime of positrons injected into a sample. Some positrons combine with electrons to form an unstable, hydrogen-like atom called positronium (Ps). The ortho-positronium (o-Ps) state preferentially localizes in regions of lower electron density, such as the free volume holes in a material. ortec-online.com
The lifetime of this o-Ps atom is directly correlated with the size of the void it occupies; a longer lifetime indicates a larger free volume cavity. ortec-online.com By analyzing the distribution of these lifetimes, PALS can provide detailed information about the size, distribution, and concentration of these free volume sites. mdpi.com For a material like this compound, this information is valuable as the free volume can significantly impact its physical, mechanical, and transport properties. ortec-online.com PALS can detect changes in the material's microstructure resulting from different processing conditions, providing a link between synthesis, structure, and material performance. nih.gov
Table 5: Typical PALS Parameters and Calculated Free Volume Size
| PALS Parameter | Description | Illustrative Value |
| τ₃ (o-Ps Lifetime) | Lifetime of ortho-positronium, related to hole size. | 1 - 3 ns |
| I₃ (o-Ps Intensity) | Intensity of the o-Ps component, related to hole concentration. | 5 - 25 % |
| Free Volume Radius (R) | Calculated radius of the free volume holes. | 0.2 - 0.4 nm |
Catalytic Applications of Copper Ii Isooctanoate in Organic Transformations
Homogeneous Catalysis
As a homogeneous catalyst, copper(II) isooctanoate offers the advantage of high activity and selectivity under relatively mild reaction conditions. Its solubility in organic solvents facilitates its use in a variety of chemical processes.
Oxidation Reactions (e.g., Cyclohexane Oxidation to Cyclohexanol/one)
The oxidation of cyclohexane to cyclohexanol and cyclohexanone, key intermediates in the production of nylon, is a significant industrial process. Copper(II) complexes, in general, have been investigated as catalysts for this transformation.
In copper-catalyzed oxidation reactions, the copper center plays a pivotal role by participating in redox cycles. It is generally accepted that copper(II) catalysts can initiate the reaction through the decomposition of an oxidant, such as hydrogen peroxide or a hydroperoxide, to generate reactive radical species. The copper center can cycle between its Cu(II) and Cu(I) oxidation states to facilitate the catalytic process. For instance, the Cu(II) species can be reduced to Cu(I) by the substrate or an intermediate, and the resulting Cu(I) can then react with the oxidant to regenerate the active Cu(II) species and produce more radicals, thus propagating the reaction chain.
While the precise redox cycle for this compound in cyclohexane oxidation is not extensively detailed in publicly available research, the general mechanism for copper(II) carboxylates suggests that the isooctanoate ligand can influence the solubility and stability of the copper catalyst in the reaction medium, thereby affecting its catalytic efficiency.
The activation of the C-H bond in cyclohexane is a critical step in its oxidation. In reactions catalyzed by copper(II) compounds, this is often proposed to occur via a free-radical mechanism. The catalyst promotes the formation of highly reactive radicals, such as hydroxyl radicals (•OH) from hydrogen peroxide, which are capable of abstracting a hydrogen atom from cyclohexane to form a cyclohexyl radical (•C6H11).
This cyclohexyl radical then rapidly reacts with molecular oxygen (if present) to form a cyclohexylperoxy radical (C6H11OO•). This peroxy radical can then be involved in a series of reactions, including abstracting a hydrogen atom from another cyclohexane molecule to form cyclohexyl hydroperoxide (C6H11OOH) and another cyclohexyl radical, thus propagating the radical chain. The cyclohexyl hydroperoxide can then be decomposed, often with the assistance of the copper catalyst, to yield the final products, cyclohexanol and cyclohexanone.
Specific research detailing the mechanistic pathways of substrate activation by this compound is limited. However, the general principles of copper-catalyzed alkane oxidation provide a framework for understanding its likely role.
Polymerization Catalysis (e.g., Polyurethane and Silicone Rubber Synthesis)
Metal carboxylates are known to be effective catalysts in the synthesis of various polymers. While the use of tin compounds is more prevalent, copper complexes have also been explored for their catalytic activity in polymerization reactions.
Polyurethane Synthesis: The formation of polyurethanes involves the reaction between a polyol and a diisocyanate. Metal catalysts, in general, are believed to activate the hydroxyl group of the polyol, making it more nucleophilic and facilitating its attack on the isocyanate group. The catalyst may form a complex with the polyol, thereby increasing the acidity of the hydroxyl proton and enhancing its reactivity. The propagation of the polymer chain then proceeds through the successive addition of polyol and isocyanate monomers.
Silicone Rubber Synthesis: The curing of silicone rubber often involves condensation reactions of silanol-terminated polydimethylsiloxanes. Metal carboxylates can catalyze this process by activating the Si-OH groups, facilitating the formation of Si-O-Si linkages and the release of a small molecule, such as water or alcohol. The initiation likely involves the coordination of the this compound to the silanol group, increasing its electrophilicity. Propagation would then occur through subsequent condensation reactions, leading to the formation of a cross-linked silicone network.
Detailed research on the precise initiation and propagation mechanisms for this compound in silicone rubber synthesis is scarce.
Polyurethane Synthesis: The choice of catalyst can significantly influence the kinetics of polyurethane formation, affecting the curing time and the final properties of the polymer. A more active catalyst will lead to a faster reaction rate. Furthermore, the catalyst can influence the polymer architecture by affecting the relative rates of the urethane-forming reaction and potential side reactions, such as the reaction of isocyanates with water or the formation of allophanate and biuret linkages. These side reactions can lead to branching and cross-linking, thereby altering the final polymer structure and its mechanical properties.
Data specifically quantifying the influence of this compound on polyurethane architecture and reaction kinetics is not available in the surveyed literature.
Specific research findings detailing the influence of this compound on silicone rubber architecture and reaction kinetics are not well-documented in the available scientific literature.
Role as Siccative (Drying Agent) in Film Formation Processes
This compound, as a member of the metal carboxylate family, functions as a siccative, or drying agent, in film-forming compositions like oil-based paints and varnishes. goldstab.com These organometallic compounds are crucial additives that catalyze the transformation of a liquid coating into a solid, hard film. durachem.com The drying process, chemically known as autoxidation, involves the reaction of unsaturated portions of binder molecules, such as alkyd resins, with atmospheric oxygen. goldstab.com Metal driers like this compound accelerate this oxidative cross-linking, enabling the film to harden within a few hours, a process that would otherwise take months. durachem.com The branched isooctanoate ligand ensures good solubility of the copper salt in the non-polar, oil-based binder system. goldstab.com
Oxygen Scavenging and Cross-linking Mechanisms
The primary role of a siccative like this compound is to catalyze the autoxidation process, which involves oxygen uptake and the subsequent formation of cross-linked polymer networks. The mechanism is initiated by the metal cation, which must have at least two accessible valence states that differ by one electron, such as Cu(I) and Cu(II). goldstab.com This allows the metal complex to catalytically decompose hydroperoxides (ROOH), which are the initial products of the reaction between the binder's unsaturated fatty acids and atmospheric oxygen.
The catalytic cycle can be broadly described by the following steps:
Initiation and Hydroperoxide Formation: The unsaturated polymer chains (R-H) in the binder react with atmospheric oxygen (O₂) to form hydroperoxides (ROOH). This process is slow but is the foundational step for the drying action.
Catalytic Decomposition of Hydroperoxides: The metal drier, in its higher oxidation state (e.g., Cu(II)), reacts with the hydroperoxide to generate radicals. The metal ion is reduced in this step.
Cu(II) + ROOH → Cu(I) + ROO• + H+
Regeneration of the Catalyst: The metal in its lower oxidation state (e.g., Cu(I)) is then re-oxidized by another hydroperoxide molecule, regenerating the active catalyst and producing more radicals.
Cu(I) + ROOH → Cu(II) + RO• + OH-
Cross-linking: The generated alkoxyl (RO•) and peroxyl (ROO•) radicals are highly reactive and initiate a series of polymerization reactions. They can abstract hydrogen atoms from other polymer chains, creating new carbon-centered radicals (R•). These radicals then combine to form stable carbon-carbon (R-R), ether (R-O-R), or peroxide (R-O-O-R) cross-links between the binder molecules. This three-dimensional network is what gives the final film its hardness and durability. durachem.com
Through this redox cycle, a small amount of this compound can generate a large number of radicals, effectively accelerating the cross-linking and hardening of the entire film.
Comparative Studies with Other Metal Driers
The performance of a siccative is determined by the nature of the metal cation. Driers are often categorized as primary (or active) and secondary (or auxiliary) driers. Primary driers, like cobalt and manganese salts, are active oxidation catalysts that primarily promote rapid surface drying. goldstab.comdurachem.com Copper salts can also exhibit this catalytic activity. Secondary driers, such as zirconium and calcium, promote uniform drying throughout the film's depth ("through-drying"). durachem.com
Copper driers are generally considered less active than the most commonly used cobalt-based driers but can offer specific advantages. stopcarcinogensatwork.eu Manganese is also a highly active primary drier, though typically less effective than cobalt. goldstab.com Concerns over the toxicity and regulatory status of cobalt have driven research into alternatives, with manganese and iron complexes being prominent candidates. durachem.comstopcarcinogensatwork.eu
Below is a comparative overview of different metal driers.
| Metal Drier | Category | Primary Function | Advantages | Disadvantages |
| Cobalt | Primary | Surface Drying (Oxidation Catalyst) | Most active and widely used drier at ambient temperatures. goldstab.com | Can cause surface wrinkling if used alone; potential toxicity concerns. stopcarcinogensatwork.eu |
| Manganese | Primary | Surface & Through Drying | Good drying power; promotes better film hardness than cobalt. stopcarcinogensatwork.eu | Can cause brown discoloration or yellowing in light-colored paints. stopcarcinogensatwork.eu |
| Copper | Primary | Oxidation Catalyst | Can be used as a primary drier. | Generally less active than cobalt; can impart a greenish/bluish tint. |
| Iron | Primary | High-Temperature Drying | Effective in stoving finishes and for dark-colored paints. | Imparts a dark color; poor activity at ambient temperatures. durachem.com |
| Vanadium | Primary | Oxidation Catalyst | Can be an effective cobalt replacement. | Activity can be highly dependent on the formulation. mst.dk |
| Zirconium | Secondary | Through Drying | Excellent replacement for lead; improves hardness and durability. durachem.com | Lacks primary drying activity on its own. |
| Calcium | Auxiliary | Promotes Drier Activity | Improves solubility and stability of other driers; reduces loss-of-dry on storage. | No intrinsic drying capability. goldstab.com |
This table presents a generalized comparison of metal driers based on available literature.
Combinations of driers are almost always used to achieve a balance between surface and through-drying, preventing defects like wrinkling and ensuring the formation of a uniform, hard film. goldstab.com For instance, a primary drier like cobalt or manganese is often paired with secondary driers like zirconium and calcium. durachem.com
Heterogeneous Catalysis and Supported Systems
To enhance stability, reusability, and ease of separation from reaction products, homogeneous catalysts like this compound can be immobilized onto solid supports. This process converts them into heterogeneous catalysts, which are crucial for developing more sustainable and efficient chemical processes, particularly in continuous-flow systems. hnu.edu.cn
Immobilization Strategies for this compound
While direct immobilization of this compound is not extensively detailed, various strategies have been successfully applied to other copper(II) complexes and carboxylates, which are applicable by extension. The choice of support and immobilization method is critical for maintaining or even enhancing catalytic activity.
Common immobilization strategies include:
Adsorption and Ion Exchange: Simple adsorption of the copper complex onto a high-surface-area support like silica, alumina, or activated carbon. This method is straightforward but can be prone to leaching of the metal complex from the support.
Covalent Bonding: This involves creating a strong covalent bond between the support material and the ligand of the copper complex. For a carboxylate complex, the support can be functionalized with groups that can react with or chelate the copper ion. For example, silica or polymer surfaces can be modified with amine or phosphonate groups that strongly bind copper. researchgate.net
Encapsulation/Entrapment: The copper complex can be physically entrapped within the porous structure of a support material like a zeolite, metal-organic framework (MOF), or a polymer matrix. For instance, copper complexes have been incorporated into covalent organic frameworks (COFs) grown on silica supports. nih.gov
Supporting on Biopolymers: Natural polymers like chitosan and pectin have been functionalized to chelate copper(II) ions. researchgate.net These supports are attractive due to their biocompatibility and low cost. Chitosan-coated magnetic nanoparticles have been used to immobilize copper(II), allowing for easy magnetic separation of the catalyst. hnu.edu.cn
The table below summarizes various supports used for immobilizing copper complexes.
| Support Material | Immobilization Method | Example Application | Reference |
| Silica Gel (SiO₂) | Covalent attachment of a COF, then chelation | Huisgen 1,3-dipolar cycloaddition | nih.gov |
| Titania (TiO₂) | Covalent bonding via phosphonate ligands | Various organic transformations | researchgate.net |
| Pectin-grafted Magnetic Nanoparticles | Covalent bonding via Schiff-base ligand | Synthesis of 1,2,3-triazoles | researchgate.net |
| Chitosan-coated Magnetic Nanoparticles | Adsorption/Chelation | Biosorption of Cu(II) from aqueous solutions | hnu.edu.cn |
These heterogeneous systems often exhibit improved thermal stability and prevent the deactivation of the catalyst that can occur through intermolecular interactions in a homogeneous solution. researchgate.net
Performance in Flow Reactors and Continuous Processes
Immobilized catalysts are particularly well-suited for use in continuous flow reactors, such as packed-bed reactors (PBRs) or tubular reactors. nih.govresearchgate.net Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and easier scalability. researchgate.net
The performance of an immobilized copper catalyst in a flow reactor is evaluated based on several key metrics:
Conversion and Yield: The efficiency of the catalyst in converting reactants to the desired product over time.
Stability and Reusability: The ability of the catalyst to maintain its activity over extended periods of continuous operation without significant degradation or leaching of the copper species.
Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and efficiency.
A notable example is a copper(I)-functionalized covalent organic framework supported on silica (SiO₂@CuI-TpBpy), which was used as a packed-bed reactor for the continuous synthesis of rufinamide. nih.gov This system demonstrated stable and efficient performance over 24 hours, achieving a high yield with minimal copper leaching. nih.gov
| Catalyst System | Reactor Type | Reaction | Performance Metrics | Reference |
| SiO₂@CuI-TpBpy | Packed-Bed Reactor | Rufinamide Synthesis | 89% yield over 24h of continuous operation; minimal copper leaching. | nih.gov |
| Immobilized TiO₂ (General) | Packed-Bed, Tubular, Membrane | Photocatalytic Degradation | High performance in PBR and membrane reactors; mass-transfer limitations can affect tubular reactors. | researchgate.netresearchgate.net |
The design of the reactor itself is critical. Packed-bed reactors generally show high performance, although factors like mass-transfer limitations and radial dispersion must be considered. researchgate.net The successful application of immobilized copper catalysts in continuous flow demonstrates a promising path toward more efficient and sustainable chemical manufacturing.
Electrocatalytic Applications
Copper complexes, including those with structures related to this compound, are investigated as electrocatalysts for crucial energy-related reactions. In electrocatalysis, a catalyst facilitates an electrochemical reaction at an electrode surface. Copper-based materials are of particular interest because copper is an earth-abundant and relatively inexpensive metal. ed.ac.uk
Key applications include the electrochemical reduction of carbon dioxide (CO₂RR) and the hydrogen evolution reaction (HER). In many cases, a homogeneous copper(II) complex acts as a pre-catalyst that, under electrolysis conditions, deposits a heterogeneous, catalytically active material onto the electrode surface. rsc.org
For CO₂ reduction, copper is unique among electrocatalysts for its ability to produce significant amounts of hydrocarbons and alcohols, such as ethylene and ethanol (B145695), which requires complex C-C bond formation. ed.ac.uk The oxidation state of copper (Cu⁰, Cu⁺, Cu²⁺) on the electrode surface during the reaction is believed to play a critical role in determining the product selectivity. researchgate.netnih.gov Operando studies have shown that oxidized copper species (Cu⁺/Cu²⁺) can enhance C-C coupling, leading to a higher yield of C₂₊ products. researchgate.net
In the context of the hydrogen evolution reaction (HER), copper complexes can catalyze the reduction of protons from water to produce hydrogen gas (H₂), a clean energy carrier. For example, a square planar copper(II) complex in a phosphate buffer was shown to form a heterogeneous deposit on a glassy carbon electrode during electrolysis. rsc.org This deposit, composed mainly of copper and copper(I) oxide, proved to be a stable and effective catalyst for hydrogen evolution, maintaining activity for over two days. rsc.org
The performance of these electrocatalysts is quantified by several parameters:
| Parameter | Definition | Significance |
| Faradaic Efficiency (FE) | The percentage of charge passed through the cell that is used for the desired reaction. | Measures the selectivity of the catalyst for a specific product. |
| Turnover Number (TON) | The number of moles of product formed per mole of catalyst before deactivation. | Indicates the lifetime and overall productivity of the catalyst. |
| Turnover Frequency (TOF) | The turnover number per unit time. | Measures the intrinsic activity or speed of the catalyst. |
| Overpotential | The difference between the thermodynamic potential and the potential at which the reaction occurs at a significant rate. | A lower overpotential indicates a more efficient catalyst. |
Below is a summary of performance data for representative copper-based electrocatalytic systems.
| Catalyst System | Reaction | Key Performance Metrics | Reference |
| [CuIILEt]BF₄ derived deposit | Hydrogen Evolution (HER) | TON: 2628 over 2.6 days; Faradaic Efficiency: 93% | rsc.org |
| Cu(OH)₂ Nanowire derived catalyst | CO₂ Reduction (CO₂RR) | High selectivity for C₂₊ products (ethylene, ethanol) due to persistent oxidized Cu species. | researchgate.net |
| General Cu-based materials | CO₂ Reduction (CO₂RR) | Unique ability to produce hydrocarbons and alcohols with good efficiency. | ed.ac.uk |
These studies highlight the potential of using copper(II) compounds, conceptually similar to this compound, as precursors for creating robust and efficient electrocatalysts for sustainable energy applications.
Hydrogen Evolution Reaction (HER) Catalysis via Copper-based Systems
While direct studies on this compound for the Hydrogen Evolution Reaction (HER) are not extensively documented, the broader class of copper-based catalysts has been investigated for this important reaction. HER is a critical process in the production of hydrogen gas, a clean and renewable energy carrier. Copper-based systems are attractive due to the low cost and high abundance of copper compared to precious metal catalysts like platinum.
Research into copper-based HER catalysts has revealed that the active species is often a reduced form of copper, such as Cu(I) or Cu(0), which is generated in situ from a Cu(II) precursor. For instance, a Cu(0)-based nanoparticle film electrodeposited from a Cu(II) oxime complex has been shown to be a highly active and robust HER electrocatalyst in neutral phosphate buffer solution. acs.org This catalyst exhibits a low onset overpotential of 65 mV and can achieve a current density of 1 mA/cm² at an overpotential of 120 mV. acs.org Similarly, electrochemically activated copper-based catalysts derived from coordination polymers have demonstrated enhanced HER activity and long-term stability due to the formation of aligned Cu²⁺/Cu⁺/Cu⁰ active sites. researchgate.net
Molecular copper complexes have also been explored as HER catalysts. For example, a copper(II) complex has been reported to catalyze H₂ evolution with a turnover number (TON) of 364 over 20 hours of controlled potential electrolysis. beilstein-journals.org In some cases, the molecular complex deposits a heterogeneous material on the electrode surface, which is the actual active catalyst. beilstein-journals.org Mechanistic studies on copper corrole complexes suggest that a two-electron reduction of the Cu(II) center leads to the catalytically active species, which then reacts with protons to produce hydrogen. acs.org
The performance of these copper-based systems highlights the potential for in-situ generated copper species from precursors like this compound to act as effective HER catalysts. The carboxylate ligand could influence the solubility and deposition of the active copper species on the electrode surface.
Table 1: Performance of Selected Copper-Based Electrocatalysts for the Hydrogen Evolution Reaction (HER)
| Catalyst System | Electrolyte | Onset Overpotential (mV) | Current Density @ Overpotential (mA/cm²) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Faradaic Efficiency (%) | Reference |
|---|---|---|---|---|---|---|---|
| Cu(0) nanoparticle film from Cu(II) oxime complex | Neutral phosphate buffer | 65 | 1 @ 120 mV | - | - | - | acs.org |
| Electrochemically activated Cu-based coordination polymer | - | - | - | - | - | - | researchgate.net |
| [CuIILEt]BF4 derived deposit | pH 7 phosphate buffer | - | - | 2628 (after 2.6 days) | - | 93 | beilstein-journals.org |
| MMO@C (Ga₂O₃-CuO-Cu₂O-Cu(OH)₂) | Neutral medium | 120 | -10 | 39,423 | 13,141 | 94.3 | rsc.org |
| Copper Corrole Complex 1 | Acetonitrile with TFA | ~450 | - | 23 | - | >99 | acs.org |
| [Cu(HL)]ClO₄ | pH 2.5 Phosphate Buffer | 892 | - | 3710 | 1720 | - | researchgate.netdntb.gov.ua |
Oxygen Reduction Reaction (ORR) Mechanistic Investigations (by analogy to other copper compounds)
The Oxygen Reduction Reaction (ORR) is a fundamental process in fuel cells and biological respiration. While specific mechanistic studies on this compound for the ORR are not available, extensive research on other copper complexes provides significant insight into the potential mechanisms. The catalytic cycle for ORR with copper complexes generally involves the reduction of Cu(II) to Cu(I), which then interacts with molecular oxygen.
Mechanistic investigations of various Cu(II) complex-based electrocatalysts have shown that the Cu(II) centers can act as the major active sites. beilstein-journals.org The ORR mechanism for a Cu(II)-DATZ (3,5-diamino-1,2,4-triazole) complex-based catalyst has been proposed based on Tafel slope analysis and reaction orders. beilstein-journals.org In many systems, the electrogenerated Cu(I) species are considered the most active sites for the ORR, following an inner-sphere mechanism. dntb.gov.ua
Dinuclear copper complexes, inspired by the T3 site of multicopper oxidases, have been studied to understand the cooperative effects between metal centers. acs.orgresearchgate.netacs.orgrsc.orgresearchgate.net These studies reveal that metal-metal cooperativity can enhance the selectivity for the desirable 4-electron reduction of O₂ to H₂O, minimizing the production of hydrogen peroxide. acs.orgresearchgate.netacs.orgresearchgate.net The mechanism often proceeds through a proton-coupled electron transfer pathway. researchgate.netresearchgate.net
Photocatalytic Applications
Photocatalysis offers a green and sustainable approach to various chemical transformations by utilizing light energy. Copper-based compounds have emerged as promising photocatalysts due to their favorable electronic and optical properties.
CO₂ Reduction Catalysis (by analogy to other copper compounds)
The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a highly sought-after process for mitigating greenhouse gas emissions and producing renewable energy. While there is no specific research on this compound for this application, other copper(II) complexes have demonstrated significant catalytic activity.
A notable example is the Cu(II) quaterpyridine complex, [Cu(qpy)]²⁺, which acts as a highly efficient and selective catalyst for the visible-light-driven reduction of CO₂ to carbon monoxide (CO). researchgate.netmdpi.com In a system using [Ru(bpy)₃]²⁺ as a photosensitizer and a sacrificial reductant, this copper complex achieved a turnover number of over 12,400 for CO production with 97% selectivity. researchgate.netmdpi.com The presence of water was found to significantly enhance the photocatalytic reaction. researchgate.netmdpi.com Another Cu(II) complex, (Et₄N)[Cu(pyN₂Me²)(HCO₂)], also showed high activity for the photocatalytic reduction of CO₂ to CO, with a turnover number of 9900 and 98% selectivity. mdpi.com
Mechanistically, it is proposed that the Cu(II) complex is first reduced to a lower oxidation state, likely Cu(I) or Cu(0), which then serves as the active species for CO₂ reduction. researchgate.net This reduced copper center can bind and activate the CO₂ molecule, facilitating its conversion to CO. The isooctanoate ligand in this compound could play a role in the photostability of the complex and the electronic properties of the catalytically active copper center.
Table 2: Performance of Selected Copper(II) Complexes in the Photocatalytic Reduction of CO₂
| Catalyst | Photosensitizer | Sacrificial Reductant | Solvent | Major Product | Turnover Number (TON) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| [Cu(qpy)]²⁺ | [Ru(bpy)₃]²⁺ | BIH/TEOA | CH₃CN/H₂O | CO | >12,400 | 97 | researchgate.netmdpi.com |
| (Et₄N)[Cu(pyN₂Me²)(HCO₂)] | Ru(phen)₃₂ | TEOA | CH₃CN/H₂O | CO | 9900 | 98 | mdpi.com |
Organic Pollutant Degradation Studies (by analogy to other copper compounds)
Photocatalysis is a promising advanced oxidation process (AOP) for the degradation of persistent organic pollutants in water. Copper-based materials, particularly copper oxides, have been widely investigated as photocatalysts for this purpose. Although specific studies on this compound are lacking, the behavior of other copper compounds provides a strong basis for its potential application.
Copper(II) oxide (CuO) nanosheets have been shown to be efficient photocatalysts for the degradation of organic dyes like Allura Red AC. acs.org Under UV light irradiation, CuO nanosheets achieved approximately 97% degradation of the dye within 6 minutes. acs.org The photocatalytic degradation of organic pollutants by copper-based materials generally proceeds through the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). researchgate.net When the semiconductor photocatalyst is irradiated with light of sufficient energy, electron-hole pairs are generated. These charge carriers can then react with water and dissolved oxygen to produce ROS, which subsequently attack and mineralize the organic pollutant molecules into simpler, less harmful substances like CO₂ and H₂O. mdpi.com
The efficiency of the photocatalytic process depends on factors such as the catalyst's surface area, crystal structure, and ability to absorb light. Copper-based catalysts are often used in composite materials, such as with TiO₂ or in bimetallic systems, to enhance their photocatalytic activity by improving charge separation and extending the light absorption range. dntb.gov.uaorientjchem.org For instance, CuO nanoparticles have demonstrated 98% degradation efficiency for Reactive Green 19A dye after 12 hours. researchgate.net The kinetics of the degradation often follow a pseudo-first-order model. acs.org this compound, being a source of copper ions, could potentially be used as a precursor for the synthesis of copper oxide photocatalysts or act as a homogeneous photocatalyst itself, where the isooctanoate ligand might influence its solubility and interaction with pollutants.
Table 3: Photocatalytic Degradation of Organic Pollutants using Copper-Based Catalysts
| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Time | Key Findings | Reference |
|---|---|---|---|---|---|---|
| CuO Nanosheets | Allura Red AC | UV | ~97 | 6 min | Follows pseudo-first-order kinetics. | acs.org |
| CuO Nanoparticles | Reactive Green 19A | - | 98 | 12 h | Catalyst is reusable. | researchgate.net |
| Co(OH)₂/CuO | Rhodamine B | Visible | - | 8 min (k = 0.864 min⁻¹) | SO₄⁻• and O₂⁻• are the main reactive species. | researchgate.net |
| Cu/Cu₂O/ZnO | Methylene Blue | Visible | - | - | Enhanced activity due to n-p heterojunction and SPR effect. | orientjchem.org |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydrogen |
| Copper(II) oxide |
| Copper(I) oxide |
| Copper(II) hydroxide |
| Gallium(III) oxide |
| Trifluoroacetic acid |
| Carbon dioxide |
| Carbon monoxide |
| Methane |
| Methanol |
| Allura Red AC |
| Rhodamine B |
| Methylene Blue |
| Reactive Green 19A |
| Titanium dioxide |
| Zinc oxide |
| [Ru(bpy)₃]²⁺ (Tris(bipyridine)ruthenium(II)) |
| [Ru(phen)₃]²⁺ (Tris(phenanthroline)ruthenium(II)) |
| BIH (1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole) |
Applications of Copper Ii Isooctanoate in Functional Materials Development
Precursor in Thin Film Deposition Techniques
While various copper(II) carboxylates and other organometallic copper compounds are utilized as precursors in thin film deposition, specific research detailing the use of Copper(II) isooctanoate for these applications is not readily found in publicly accessible literature.
Chemical Vapor Deposition (CVD) and Metal-Organic Deposition (MOD) for Copper-Containing Films
No specific studies or detailed reports were identified that focus on the application of this compound as a precursor molecule for either Chemical Vapor Deposition (CVD) or Metal-Organic Deposition (MOD) processes to create copper-containing films. The scientific literature on copper CVD and MOD precursors typically focuses on compounds with higher volatility and different ligand structures, such as copper(II) β-diketonates.
Control over Film Morphology and Stoichiometry
There is no available research data on how this compound could be used to control the morphology (e.g., grain size, surface roughness) or stoichiometry of copper-containing thin films. Such studies are contingent on its initial use as a viable precursor, which is not documented.
Mechanistic Insights into Film Growth
Detailed mechanistic studies, including thermal decomposition pathways, surface reactions, and byproduct formation, are crucial for understanding film growth in deposition techniques. However, no such mechanistic insights or investigations concerning this compound as a film precursor have been published.
Additive in Polymer Science and Engineering
The role of metal carboxylates in polymer science is broad, but specific applications for this compound are not well-documented in the requested areas.
Polymerization Initiator Systems
There is no scientific literature available that describes or investigates the use of this compound as a component in polymerization initiator systems. Research on metal-based initiators often involves different coordination complexes and oxidation states to facilitate radical or controlled polymerization processes.
Stabilizer in Polymer Matrices (e.g., PVC)
While metal carboxylates (often referred to as metal soaps) are used as heat stabilizers for polyvinyl chloride (PVC), specific data or performance evaluations for this compound in this role are absent from the literature. The field is dominated by stabilizers based on lead, tin, mixed metals (like Ba/Zn, Ca/Zn), and organic-based systems. There is no indication that this compound is a commercially or academically significant stabilizer for PVC.
Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of metal and ligand is critical for tuning the structure and function of the resulting MOF.
While specific reports on the synthesis of MOFs using this compound as the primary metal source are not widely documented, the principles of coordination chemistry suggest its potential as a valuable precursor. The synthesis of copper-based MOFs typically involves the reaction of a copper salt (e.g., copper nitrate, copper acetate) with a multitopic carboxylate linker under solvothermal or hydrothermal conditions. science.gov
In such syntheses, this compound could play a dual role:
Copper Source: It can serve as the source of Cu(II) nodes that form the corners of the framework.
Modulating Ligand: The isooctanoate anion can act as a "modulator" during synthesis. Modulators are monofunctional ligands that compete with the primary linker, slowing down the crystallization process. This often leads to more crystalline materials with fewer defects and larger crystal sizes.
The synthesis could proceed by reacting this compound with a desired polytopic linker (e.g., trimesic acid, terephthalic acid) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The isooctanoate ligand, being monofunctional, would likely not be the primary bridging linker in a stable, porous 3D framework but could be incorporated at the boundaries of the crystal or influence the final topology.
Copper-based MOFs are renowned for their exceptional performance in gas adsorption and separation, driven by the presence of open metal sites and tunable pore environments. MOFs constructed with copper paddlewheel units ([Cu₂(COO)₄]) are particularly effective.
These materials exhibit high selectivity for various gases due to specific interactions between the gas molecules and the MOF's framework.
CO₂ Capture: The open Cu(II) sites can act as strong Lewis acid sites, interacting favorably with carbon dioxide.
Hydrocarbon Separation: Copper-carboxylate MOFs have shown the ability to separate C2-C3 hydrocarbons (ethane, ethylene, acetylene, propane, propylene) from methane.
SO₂ Adsorption: Certain copper MOFs demonstrate record-breaking reversible uptake of sulfur dioxide, a major industrial pollutant.
A hypothetical MOF synthesized using this compound as a precursor or modulator could possess a unique pore environment. The bulky, aliphatic isooctanoate groups, if incorporated, could create hydrophobic pockets within the framework, potentially enhancing selectivity for nonpolar gas molecules.
The table below presents research findings on the gas adsorption capacities of representative copper-carboxylate MOFs, illustrating the potential of this material class.
| MOF Material | Gas Adsorbed | Adsorption Capacity | Conditions |
| NEM-5 (A Cu-carboxylate MOF) | Acetylene (C₂H₂) | 65 cm³/g | 295 K, 1 bar |
| NEM-5 (A Cu-carboxylate MOF) | Ethane (C₂H₆) | 64.7 cm³/g | 295 K, 1 bar |
| MFM-101 (A Cu-carboxylate MOF) | Sulfur Dioxide (SO₂) | 18.7 mmol/g | 298 K, 1 bar |
Role in Advanced Device Architectures
The precise control over material properties afforded by chemical additives is critical in the fabrication of high-performance electronic devices.
In the field of perovskite solar cells, particularly those containing tin (Sn), stannous isooctanoate (tin(II) isooctanoate) is a well-established and critical additive. Its primary function is to act as an antioxidant, preventing the facile and detrimental oxidation of Sn²⁺ to Sn⁴⁺ during film formation and device operation. This oxidation is a major source of defects that reduce solar cell efficiency and stability. Furthermore, stannous isooctanoate helps to improve the crystallization of the perovskite film, leading to larger grain sizes, fewer grain boundaries, and a lower density of electronic trap states.
While the direct use of This compound in perovskite solar cells is not yet a mainstream strategy, its potential role can be inferred from the functions of both stannous isooctanoate and other copper-based additives. Additive engineering is a key strategy for improving perovskite solar cell performance by passivating defects and controlling film growth. nii.ac.jpdntb.gov.uaresearchgate.net
An analogous role for this compound could be multifunctional:
Crystallization Control: Like other metal carboxylate additives, the isooctanoate ligand could coordinate with lead (Pb²⁺) or other cations in the perovskite precursor solution. This interaction can modulate the kinetics of crystallization, potentially leading to higher-quality films with fewer defects. acs.org
Interfacial Engineering: Metal cations from additives can influence the electronic properties at the interfaces between the perovskite absorber and the charge transport layers, potentially improving charge extraction. cas.cn
The combination of a redox-active metal (Copper) and a functional carboxylate ligand makes this compound a promising candidate for future investigation as a multifunctional additive in perovskite solar cell fabrication.
Perovskite Solar Cells: Analogous Role to Stannous Isooctanoate
Influence on Film Crystallization and Morphology
Specific data on how this compound affects the crystallization process—such as changes in crystal structure, grain size, preferred orientation, or the resulting surface morphology of functional material films—is not present in the available scientific literature.
Impact on Charge Carrier Dynamics
There is no available research detailing the impact of this compound on charge carrier dynamics. Consequently, information regarding its effect on charge carrier mobility, recombination rates, charge carrier lifetime, or transport properties within functional materials could not be located.
Theoretical and Computational Studies of Copper Ii Isooctanoate
Density Functional Theory (DFT) Calculations
There is no specific, publicly available research that applies Density Functional Theory (DFT) calculations to copper(II) isooctanoate. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For other copper(II) carboxylate complexes, DFT has been employed to elucidate key chemical properties.
Electronic Structure and Molecular Orbital Analysis
A detailed electronic structure and molecular orbital analysis for this compound based on DFT calculations has not been reported in the scientific literature. Such a study would typically involve calculating the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This analysis would provide insights into the compound's reactivity, kinetic stability, and the nature of the copper-ligand bonding.
Prediction of Spectroscopic Properties
The prediction of spectroscopic properties, such as UV-Vis, infrared (IR), and Raman spectra, for this compound using time-dependent DFT (TD-DFT) or other computational methods has not been documented. These theoretical predictions are valuable for interpreting experimental spectra and understanding the electronic transitions and vibrational modes within the molecule.
Molecular Dynamics (MD) Simulations for Solution Behavior and Interactions
No specific Molecular Dynamics (MD) simulation studies on the behavior of this compound in solution have been found in the literature. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. For a compound like this compound, MD simulations could provide valuable information on its solvation, aggregation behavior in different solvents, and its interactions with other molecules in solution.
Mechanistic Modeling of Catalytic Cycles and Reaction Pathways
While this compound is known to have catalytic applications, for instance as a catalyst in ring-opening polymerizations, detailed mechanistic modeling of its catalytic cycles and specific reaction pathways using computational methods is not available in published research. Such modeling would be instrumental in understanding the step-by-step mechanism of catalysis, identifying reaction intermediates and transition states, and ultimately in designing more efficient catalytic processes.
Prediction of Material Properties and Interactions at Interfaces
There is a lack of published research on the computational prediction of the material properties of this compound or its interactions at various interfaces. Theoretical studies in this area could predict properties such as its adsorption behavior on different surfaces or its role in the formation of thin films, which would be relevant for its applications in materials science.
Environmental and Sustainability Considerations in Copper Ii Isooctanoate Research
Development of Sustainable Synthesis Routes
The manufacturing process of any chemical compound is a primary determinant of its environmental impact. For Copper(II) isooctanoate, research is geared towards creating synthesis pathways that are more efficient, produce less waste, and use fewer hazardous substances, aligning with the core principles of green chemistry.
Traditional chemical syntheses often rely on large volumes of volatile organic solvents, which contribute to air pollution and pose health risks. Modern sustainable approaches aim to eliminate or significantly reduce solvent use.
Solvent-Free Synthesis: Mechanochemistry, which uses mechanical energy (e.g., grinding or milling) to drive chemical reactions, is a promising solvent-free method for producing metal complexes. scispace.com This technique can lead to shorter reaction times, increased surface area for reactants, and better control over reaction conditions without the need for a solvent medium. solubilityofthings.com While specific studies on the mechanochemical synthesis of this compound are emerging, the principles have been successfully applied to other metal carboxylates, suggesting high feasibility. slrconsulting.comsemanticscholar.org
Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction in converting reactants into the desired product. youtube.comacs.org A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste byproducts. mdpi.com
Consider a common synthesis route for this compound:
Reaction: CuO + 2 C₈H₁₆O₂ → Cu(C₈H₁₅O₂)₂ + H₂O (Copper(II) Oxide + Isooctanoic Acid → this compound + Water)
The atom economy for this process is very high, as the only byproduct is water. This contrasts sharply with metathesis (double displacement) reactions that use copper salts (like copper chloride) and a sodium salt of the acid, which would generate a salt byproduct (sodium chloride) and thus have a lower atom economy.
Table 1: Theoretical Atom Economy Comparison for this compound Synthesis This table is for illustrative purposes based on chemical principles.
| Synthesis Route | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Direct Reaction | Copper(II) Oxide, Isooctanoic Acid | This compound | Water | ~95% |
| Metathesis Reaction | Copper(II) Chloride, Sodium Isooctanoate | This compound | Sodium Chloride | ~75% |
Beyond atom economy, a holistic approach to waste minimization is crucial. Strategies applicable to this compound production include:
Catalyst Optimization: Utilizing highly efficient and recyclable catalysts can reduce the energy requirements and waste generated during synthesis.
Process Intensification: Employing continuous flow reactors instead of batch processing can improve yield, reduce waste, and enhance safety.
Waste Valorization: Investigating potential uses for any byproducts or waste streams can turn a disposal cost into a revenue source. For instance, in the broader copper industry, significant efforts are made to recover and recycle copper from waste streams, including slag and electronic waste. kanademy.comnih.gov
Replacement of Regulated or Environmentally Hazardous Compounds
A significant driver for research into compounds like this compound is their potential to replace more toxic and environmentally persistent chemicals in industrial applications.
Polyvinyl chloride (PVC) is a widely used polymer that requires heat stabilizers to prevent its degradation during processing. youtube.com For decades, stabilizers based on heavy metals like lead and cadmium were the industry standard due to their high performance and cost-effectiveness. scribd.com However, the toxicity and environmental risks associated with these metals have led to regulatory phase-outs and a shift toward safer alternatives. researchgate.netearthshiftglobal.comacs.org
Future Research Directions and Challenges
Integration of Copper(II) Isooctanoate into Multifunctional Hybrid Materials
For instance, research on lanthanoid hydroxo clusters incorporated into poly(methyl methacrylate) has demonstrated the feasibility of creating reinforced, transparent polymers where the metal cluster acts as a cross-linking agent. These materials retain the optical properties of the polymer while gaining the magnetic and luminescent characteristics of the metal cluster. A similar strategy could be applied to this compound. By chemically modifying the isooctanoate ligand with polymerizable groups, the copper complex could be covalently integrated into a polymer backbone.
Key research objectives in this area include:
Synthesis and Characterization: Developing synthetic methods to incorporate this compound into various matrices (e.g., silicones, acrylates, epoxies) and characterizing the resulting material's structural, thermal, and mechanical properties.
Functional Properties: Investigating how the inclusion of the copper complex influences the material's properties, such as catalytic activity, antimicrobial efficacy, thermal conductivity, and optical characteristics.
Stimuli-Responsive Materials: Exploring the potential for creating "smart" materials that respond to external stimuli like light, heat, or a chemical analyte, triggered by the reactive copper center.
Exploration of Novel Catalytic Transformations and Selectivity Enhancement
Copper(II) compounds are renowned for their catalytic versatility in a wide range of organic transformations. While this compound is used in certain catalytic applications, a vast potential for new reactions remains untapped. Future research will undoubtedly focus on expanding its catalytic repertoire and, crucially, on enhancing the selectivity of these transformations.
The accessible multiple oxidation states of copper (Cu⁰, Cu¹, Cu²⁺, and Cu³⁺) enable it to catalyze diverse redox reactions, including oxidations, reductions, and cross-coupling reactions. Research on other copper-based catalysts has shown that selectivity can be dramatically improved through strategic design. For example, in the selective oxidation of styrene, a core-shell Cu₂O@Cu-BDC-NH₂ catalyst demonstrated high selectivity towards benzaldehyde (B42025) by preventing excessive oxidation. Similarly, pre-treatment of binary CuM/γ-Al₂O₃ (where M is a second metal) catalysts with carbon monoxide was found to significantly enhance the low-temperature activity and N₂ selectivity for NO reduction.
Future investigations for this compound should target:
New Reaction Discovery: Screening this compound as a catalyst in novel C-C, C-N, and C-O bond-forming reactions, which are fundamental in the synthesis of fine chemicals and pharmaceuticals.
Selectivity Control: Developing strategies to control chemo-, regio-, and stereoselectivity. This could involve the use of co-catalysts, specialized ligands to modify the copper center's electronic and steric environment, or immobilization on structured supports.
Asymmetric Catalysis: Exploring the development of chiral versions of the catalyst for enantioselective synthesis, a critical area in drug development.
Below is a table summarizing the performance of various copper-based catalyst systems in different reactions, illustrating the types of transformations and selectivity enhancements that could be targeted for this compound.
| Catalyst System | Reaction Type | Substrate | Product | Conversion/Yield | Selectivity | Reference |
| Cu₂O@Cu-BDC-NH₂ | Selective Oxidation | Styrene | Benzaldehyde | 85% Conversion | 76% | |
| CO pre-treated CuNi/γ-Al₂O₃ | NO Reduction by CO | NO + CO | N₂ + CO₂ | ~90% Conversion at 200°C | High N₂ selectivity | |
| Bis[2-(p-tolyliminomethyl)phenolato] Cu(II) | Alcohol Oxidation | Benzyl Alcohol | Benzaldehyde | 95% Yield | High | |
| Cu(II)/Chitosan | Cross-Coupling | Phenylacetylene | Diphenylacetylene | 98% Yield | High |
This table presents data for various copper(II) catalyst systems to highlight potential research avenues for this compound.
Advances in In Situ Characterization During Catalysis and Material Formation
A fundamental challenge in catalysis is understanding the nature of the active species and the reaction mechanism under true operating conditions. The catalyst precursor, such as this compound, often undergoes transformation into the active catalytic species during the reaction. Advances in in situ and operando characterization techniques are critical to observing these changes as they happen.
Studies on other copper catalyst systems have powerfully demonstrated the insights gained from such techniques. For example, in situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) have been used to study Cu-CeO₂ catalysts during the water-gas shift reaction, revealing that metallic copper in synergy with oxygen vacancies in the ceria support constitutes the active site. Similarly, operando STXM (Scanning Transmission X-ray Microscopy) has been employed to observe phase transitions and structural changes in copper-based electrocatalysts for CO₂ reduction, showing that oxidized copper species can be beneficial for C-C bond coupling.
Future research on this compound should leverage these advanced techniques to:
Identify Active Species: Use techniques like in situ XAS, Raman, and FTIR spectroscopy to identify the true oxidation state and coordination environment of the copper center during catalysis.
Elucidate Reaction Mechanisms: Track the formation of reaction intermediates on the catalyst surface to build a detailed mechanistic understanding of catalytic cycles.
Monitor Material Formation: Observe the process of hybrid material formation in real-time to understand how the copper complex interacts with the matrix during polymerization or curing.
Deeper Understanding of Structure-Activity Relationships Through Advanced Computational Methods
Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the relationship between a catalyst's structure and its activity. These methods can provide insights into electronic structures, reaction pathways, and transition states that are often difficult to access experimentally.
For various copper(II) complexes, computational studies have been used to predict geometries, analyze electronic properties, and understand interactions with substrates. For instance, DFT calculations can help rationalize why certain ligands or supports enhance catalytic activity or selectivity by modeling how they affect the energy barriers of different reaction pathways. This predictive power can significantly accelerate the catalyst design process.
The application of advanced computational methods to this compound is a critical future direction. Key areas for investigation include:
Modeling Catalytic Cycles: Simulating entire catalytic cycles for reactions of interest to identify rate-determining steps and key intermediates.
Ligand and Solvent Effects: Investigating how modifications to the isooctanoate ligand or changes in the solvent environment impact the electronic structure of the copper center and its catalytic performance.
Predictive Catalyst Design: Using computational screening to predict novel, more active, and selective catalyst variants based on the this compound framework before undertaking laborious experimental synthesis.
Scaling Up Sustainable Production and Application Methodologies
For any chemical compound to have a broad technological impact, its production and application must be scalable, cost-effective, and environmentally sustainable. Future research must address the "green" aspects of this compound's lifecycle.
The principles of green chemistry offer a framework for this research. This includes using renewable feedstocks, minimizing waste, and employing energy-efficient processes. Research into the biosynthesis of copper and copper oxide nanoparticles using microorganisms or plant extracts points towards novel, eco-friendly production routes. These biological methods can offer advantages over traditional chemical syntheses which may be more costly and environmentally harmful.
Key challenges and research directions for the sustainable use of this compound are:
Green Synthesis Routes: Developing new synthesis methods for this compound that use bio-based solvents, reduce energy consumption, and minimize hazardous byproducts.
Catalyst Recycling and Reuse: Designing application methodologies, such as catalyst immobilization on solid supports, that allow for the easy separation and recycling of the copper catalyst, reducing costs and preventing environmental contamination.
Lifecycle Assessment: Conducting comprehensive lifecycle assessments to evaluate the environmental impact of this compound production and use, from raw material extraction to end-of-life disposal or recycling.
Q & A
Q. What are the standard laboratory methods for synthesizing Copper(II) isooctanoate?
this compound is typically synthesized via a ligand-exchange reaction. A common approach involves reacting a copper salt (e.g., copper(II) sulfate) with isooctanoic acid in an aqueous or organic solvent under controlled pH and temperature. For example, dissolve 225 mg of anhydrous Cu(II) salt in deionized water, add stoichiometric isooctanoic acid, and stir vigorously. Purification via solvent extraction or recrystallization in non-polar solvents (e.g., benzene) is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- FTIR Spectroscopy : Confirm carboxylate ligand coordination via asymmetric/symmetric stretching modes (1,550–1,650 cm⁻¹ for COO⁻) .
- Elemental Analysis : Verify Cu content using inductively coupled plasma mass spectrometry (ICP-MS) or gravimetric methods .
- Solubility Testing : Validate purity by testing solubility in organic solvents (e.g., ether, benzene) and insolubility in water .
Q. What are the critical physical and chemical properties of this compound relevant to experimental design?
- Appearance : Solid or liquid (depending on hydration state), typically green to dark green .
- Solubility : Insoluble in water; soluble in ether, benzene, and other non-polar solvents .
- Thermal Stability : Decomposes at elevated temperatures (>200°C), releasing CO₂ and forming copper oxides. Thermogravimetric analysis (TGA) is advised for stability assessments .
Advanced Research Questions
Q. What mechanistic role does this compound play in catalytic applications, such as polymer synthesis?
this compound acts as a Lewis acid catalyst in polymerization reactions, facilitating electron transfer and stabilizing transition states. For instance, in polyurethane synthesis, it accelerates isocyanate-hydroxyl reactions by coordinating with reactive intermediates. Comparative studies with stannous isooctanoate (Sn(Oct)₂) suggest lower catalytic efficiency but reduced toxicity . Kinetic studies (e.g., monitoring reaction rates via FTIR or NMR) are recommended to elucidate pathways .
Q. How does the coordination geometry of this compound influence its reactivity in non-aqueous solvents?
The distorted octahedral geometry of Cu(II) carboxylates enables solvent-dependent ligand exchange. In polar aprotic solvents (e.g., DMF), the complex may adopt a square-planar configuration, enhancing redox activity. Extended X-ray absorption fine structure (EXAFS) or single-crystal XRD can reveal solvent-induced structural changes .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets effectively predicts electronic transitions, ligand-field splitting, and redox potentials. Computational results should be validated against UV-Vis and cyclic voltammetry data .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve discrepancies in reported solubility parameters for this compound?
Contradictions often arise from varying hydration states or impurities. To standardize
- Conduct solubility tests in anhydrous vs. hydrated forms.
- Use high-performance liquid chromatography (HPLC) to detect organic impurities .
Q. What experimental strategies optimize synthesis yield while minimizing by-products?
- Stoichiometric Control : Maintain a 1:2 molar ratio of Cu²⁺ to isooctanoate ligands.
- Temperature Modulation : React at 60–80°C to prevent ligand degradation.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) to separate unreacted acid .
Safety and Environmental Considerations
Q. What safety protocols are recommended for handling this compound?
Q. How can researchers assess the environmental impact of this compound?
- Ecototoxicity Assays : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity.
- Degradation Studies : Monitor photolytic decomposition under UV light via GC-MS .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
